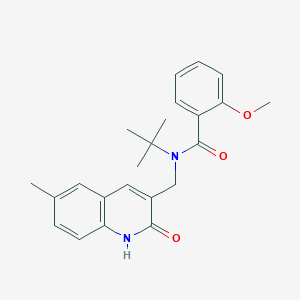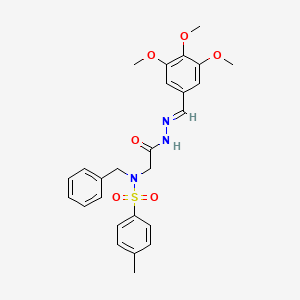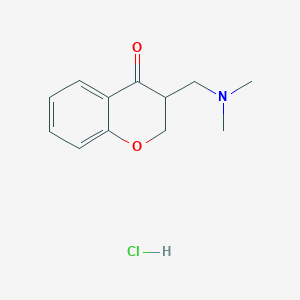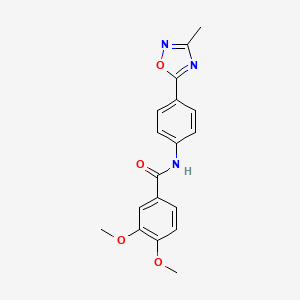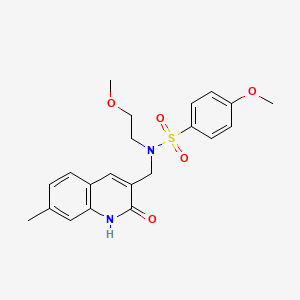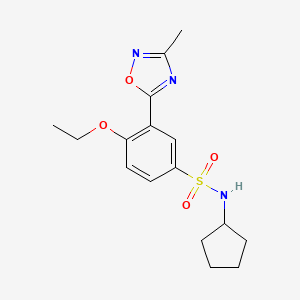
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors), which are being investigated for their ability to treat various autoimmune and inflammatory diseases.
Mécanisme D'action
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide inhibits the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, this compound blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It has been extensively studied and has a well-characterized mechanism of action, making it a useful tool for investigating the role of JAKs in various biological processes. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of interest is its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in the treatment of certain types of cancer, where JAKs have been implicated in tumor growth and survival. Finally, there is also interest in developing more selective JAK inhibitors that target specific isoforms of JAKs, which may have fewer off-target effects and greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, starting with the reaction between 4-bromo-1-cyclopentylbenzene and ethyl 4-aminobenzenesulfonate to form N-cyclopentyl-4-ethoxybenzenesulfonamide. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to yield the final product, this compound.
Applications De Recherche Scientifique
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a key role in the signaling pathways of many cytokines and growth factors involved in immune and inflammatory responses.
Propriétés
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-22-15-9-8-13(10-14(15)16-17-11(2)18-23-16)24(20,21)19-12-6-4-5-7-12/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSRWXWZPIWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
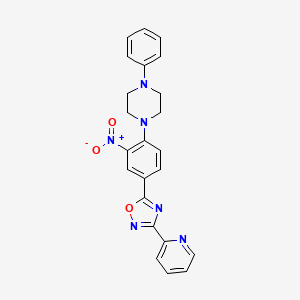


![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)
